molecular formula C11H10ClNO2 B8513930 6-chloro-7-methoxy-2-methylquinolin-4(1H)-one

6-chloro-7-methoxy-2-methylquinolin-4(1H)-one

Cat. No. B8513930
M. Wt: 223.65 g/mol
InChI Key: YBAFNTKBWYZCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-methoxy-2-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-7-methoxy-2-methylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-7-methoxy-2-methylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-chloro-7-methoxy-2-methylquinolin-4(1H)-one

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

6-chloro-7-methoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10ClNO2/c1-6-3-10(14)7-4-8(12)11(15-2)5-9(7)13-6/h3-5H,1-2H3,(H,13,14)

InChI Key

YBAFNTKBWYZCNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC(=C(C=C2N1)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-amino-2-chloroanisole (10.0 g, 63.5 mmol), ethyl acetoacetate (8.1 ml, 63.5 mmol) and catalytic para-toluene sulfonic acid (302 mg, 1.59 mmol) in 65 ml benzene over 4 A molecular sieves was stirred 6 hours at reflux (90° C. external temperature). The reaction mixture was then filtered and concentrated in vacuo. A mixture of the resulting residue and 6.4 ml DOWTHERM A was heated to 250° C. for 20 min. The reaction mixture was cooled to room temperature, and the precipitate was washed with hexanes and ethyl acetate to give 6.43 g (45% yield) of 6-chloro-7-methoxy-2-methylquinolin-4(1H)-one as a light brown solid. 1H NMR (400 MHz, DMSO-d6) δ 11.54 (bs, 1H), 7.94 (s, 1H), 7.02 (s, 1H), 5.86 (s, 1H), 3.94 (s, 3H), 2.31 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
302 mg
Type
catalyst
Reaction Step One

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